molecular formula C13H11FO B3045184 3-(4-Fluoro-3-methylphenyl)phenol CAS No. 1027601-45-1

3-(4-Fluoro-3-methylphenyl)phenol

Cat. No. B3045184
CAS RN: 1027601-45-1
M. Wt: 202.22 g/mol
InChI Key: LGYWMJIEVSVRRJ-UHFFFAOYSA-N
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Description

“3-(4-Fluoro-3-methylphenyl)phenol” is a chemical compound with the molecular formula FC6H3(CH3)OH . It is a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluoro-3-methylphenyl)phenol” consists of a phenol group (a benzene ring with a hydroxyl group) and a methyl group attached to the benzene ring . The presence of the fluorine atom introduces unique properties to the compound.


Chemical Reactions Analysis

Phenols, such as “3-(4-Fluoro-3-methylphenyl)phenol”, are known to be very reactive towards electrophilic aromatic substitution . This reactivity is due to the presence of the hydroxyl group, which is a strongly activating group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluoro-3-methylphenyl)phenol” include a molecular weight of 126.13, a refractive index of 1.515, a boiling point of 76°C at 5mmHg, a melting point of 32°C, and a density of 1.134 g/mL at 25°C .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Fluoro-3-methylphenyl)phenol . These factors can include pH, temperature, and the presence of other substances that can interact with the compound. Understanding these factors is crucial for optimizing the use of this compound in various applications.

properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-7-11(5-6-13(9)14)10-3-2-4-12(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYWMJIEVSVRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435294
Record name MolPort-015-145-470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1027601-45-1
Record name MolPort-015-145-470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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